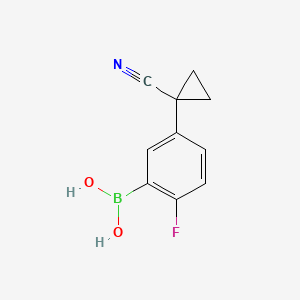

5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(1-cyanocyclopropyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BFNO2/c12-9-2-1-7(5-8(9)11(14)15)10(6-13)3-4-10/h1-2,5,14-15H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWXKJVCALEGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C2(CC2)C#N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681522 | |

| Record name | [5-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-50-2 | |

| Record name | [5-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic Acid

Abstract: 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid is a highly valuable building block in modern medicinal chemistry, serving as a critical intermediate in the synthesis of advanced pharmaceutical agents, notably potent and selective enzyme inhibitors. This guide provides an in-depth examination of a robust and efficient synthetic pathway to this compound. We will dissect the strategic considerations underpinning the chosen route, which proceeds through the formation of a key cyanocyclopropyl intermediate followed by a carefully selected borylation method. This document offers detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of alternative methodologies, designed to equip researchers and drug development professionals with the practical knowledge required for successful synthesis and scale-up.

Chapter 1: Introduction and Strategic Overview

Significance of the Target Molecule

This compound is a bespoke chemical entity designed for use in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its unique trifunctional nature—a nucleophilic boronic acid, an electron-withdrawing fluoro group, and a sterically demanding cyanocyclopropyl moiety—makes it an indispensable precursor for creating complex molecular architectures. The 1-cyanocyclopropyl group, in particular, is a recognized pharmacophore found in several clinical candidates, valued for its ability to impart potency and favorable metabolic properties. For instance, this motif is a key component of certain Cathepsin K inhibitors investigated for osteoarthritis treatment.[1]

Retrosynthetic Analysis

The synthesis of the target molecule presents two primary chemical challenges: the construction of the quaternary 1-cyanocyclopropyl center and the introduction of the boronic acid group onto the fluorinated phenyl ring. A logical retrosynthetic approach disconnects the molecule at the Carbon-Boron bond, identifying an aryl halide as a stable and accessible precursor. This leads to the key intermediate, 1-(5-bromo-2-fluorophenyl)cyclopropanecarbonitrile . This intermediate can be further disconnected at the cyclopropane ring, tracing back to a suitable phenylacetonitrile derivative.

References

A Comprehensive Guide to the Structure Elucidation of 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid is a sophisticated building block of significant interest in medicinal chemistry and materials science. Its unique combination of a strained cyclopropyl ring, an electron-withdrawing nitrile group, a fluorine-substituted aromatic core, and a versatile boronic acid moiety presents a distinct analytical challenge. This guide provides an in-depth, multi-technique workflow for the unambiguous structure elucidation of this molecule. We move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical strategy. This document serves as a practical reference for researchers engaged in the synthesis and characterization of complex organic molecules.

Introduction and Strategic Overview

The structural confirmation of a novel or synthesized molecule is the bedrock of chemical research and development. For a molecule like this compound, a cursory analysis is insufficient. The presence of multiple reactive and spectroscopically active functional groups requires a synergistic approach, where data from several orthogonal techniques are integrated to build an unshakeable structural proof.

The cyanocyclopropyl group is a key pharmacophore found in various enzyme inhibitors.[1] The fluorophenylboronic acid scaffold is a cornerstone of Suzuki-Miyaura cross-coupling reactions and a privileged structure in drug design, valued for its ability to form reversible covalent bonds and engage in hydrogen bonding.[2][3]

This guide details a logical workflow, beginning with techniques that confirm functional groups and molecular formula (FTIR, MS) and progressing to those that map the precise atomic connectivity and stereochemistry (multidimensional NMR). We culminate with the gold standard for absolute structure determination: single-crystal X-ray crystallography.

Figure 1: Logical workflow for the comprehensive structure elucidation of a novel organic compound.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry (MS) is the first critical step, providing the molecular weight of the compound and, with high resolution, its elemental composition. For boronic acids, electrospray ionization (ESI) in negative mode is often highly effective due to the acidic nature of the B(OH)₂ group.[3]

Experimental Protocol: High-Resolution LC-MS (ESI-)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute this stock to a final concentration of ~10 µg/mL using a 50:50 mixture of acetonitrile and water.

-

Chromatography (Optional but Recommended): Use a C18 reversed-phase column to ensure sample purity prior to MS analysis. A simple gradient method can be employed.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 5 minutes.

-

-

Mass Spectrometry Conditions:

-

Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: ESI, Negative. This is crucial as boronic acids readily lose a proton to form a detectable [M-H]⁻ ion.

-

Mass Range: Scan from m/z 100 to 500.

-

Data Acquisition: Acquire data in full scan mode to determine the parent ion and in tandem MS (MS/MS) mode to analyze fragmentation patterns.

-

Data Interpretation: Expected Results

The molecular formula for this compound is C₁₀H₉BFNO₂.

-

Expected Exact Mass: 217.0714 g/mol .

-

Primary Ion: The high-resolution mass spectrum should show a prominent ion corresponding to [M-H]⁻ at m/z 216.0636 . Verifying this mass to within 5 ppm error provides strong confidence in the elemental composition.

-

Isotopic Pattern: The presence of boron results in a characteristic isotopic pattern. The natural abundance of ¹¹B is ~80.1% and ¹⁰B is ~19.9%. This will be reflected in the mass spectrum, providing another layer of confirmation.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Calculated Exact Mass (m/z) | Description |

|---|---|---|

| [M-H]⁻ | 216.0636 | Deprotonated parent molecule. |

| [M+HCOO]⁻ | 262.0691 | Formate adduct (from mobile phase). |

Tandem MS (MS/MS) for Structural Validation: Fragmentation of the parent ion (m/z 216) provides puzzle pieces that confirm the connectivity. Key expected fragments include losses corresponding to H₂O, the boronic acid group, and the cyanocyclopropyl moiety.

FTIR Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean crystal first.

-

Processing: Apply ATR correction to the resulting spectrum.

Data Interpretation: Expected Absorption Bands

The structure contains several IR-active groups whose presence can be readily confirmed.

Table 2: Key FTIR Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3500-3200 (broad) | O-H stretch | Boronic Acid | Confirms the B(OH)₂ group. Broadness indicates hydrogen bonding. |

| ~2240 (sharp) | C≡N stretch | Nitrile | A highly characteristic, strong, and sharp peak confirming the nitrile.[4][5][6] |

| 1610-1580 | C=C stretch | Aromatic Ring | Indicates the presence of the phenyl ring. |

| 1380-1310 | B-O stretch | Boronic Acid | Confirms the boron-oxygen bond. |

| 1250-1150 | C-F stretch | Aryl Fluoride | Strong absorption indicating the C-F bond. |

The presence of all these key bands provides strong, early evidence that the desired molecular architecture has been successfully synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A full suite of 1D and 2D experiments is required for an unambiguous assignment of all protons and carbons.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of a deuterated solvent. Dimethyl sulfoxide (DMSO-d₆) is an excellent choice as its polarity aids dissolution and its hydrogen-bond accepting nature allows for the observation of the exchangeable B(OH)₂ protons.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

1D: ¹H, ¹³C{¹H}, ¹⁹F, ¹¹B.

-

2D: COSY (¹H-¹H), HSQC (¹H-¹³C), HMBC (¹H-¹³C long-range).

-

Data Interpretation: Predicted Spectra

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.2-8.5 ppm (s, 2H): These are the two exchangeable protons of the B(OH)₂ group. They appear as a broad singlet.

-

δ 7.5-7.8 ppm (m, 3H): These are the protons on the aromatic ring. The substitution pattern and the fluorine coupling will result in complex multiplets. A combination of COSY and ¹H-¹⁹F coupling analysis is needed for exact assignment.

-

δ 1.6-1.8 ppm (m, 2H) & δ 1.4-1.6 ppm (m, 2H): These are the four protons on the cyclopropyl ring. Due to the chiral center at C1 of the cyclopropyl ring and their proximity to the bulky phenyl group, they are diastereotopic and will appear as two distinct multiplets.

¹³C NMR (101 MHz, DMSO-d₆):

-

δ 160-165 ppm (d, J ≈ 250 Hz): The carbon directly attached to fluorine (C2). The large one-bond C-F coupling is characteristic.

-

δ 115-140 ppm: Aromatic carbons. The carbon attached to the boron (C1) will likely be broad and may be difficult to observe due to quadrupolar relaxation from the boron nucleus.

-

δ 121 ppm: The nitrile carbon (C≡N).[5]

-

δ 20-25 ppm: The two CH₂ carbons of the cyclopropyl ring.

-

δ 10-15 ppm: The quaternary carbon of the cyclopropyl ring attached to the nitrile and phenyl groups.

¹⁹F NMR (376 MHz, DMSO-d₆):

-

A single resonance is expected, likely a multiplet due to coupling with the ortho and meta aromatic protons. This experiment unequivocally confirms the presence of fluorine.[7][8]

¹¹B NMR (128 MHz, DMSO-d₆):

-

A broad singlet is expected in the range of δ 25-35 ppm , characteristic of a trigonal planar (sp² hybridized) arylboronic acid.[9][10] The chemical shift can be sensitive to solvent and concentration.

Figure 2: Key 2D NMR correlations (HSQC/HMBC) used to assemble the molecular structure.

X-Ray Crystallography: The Unambiguous Proof

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, definitive proof.[11][12] It provides a precise 3D map of the atoms in the solid state, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization: This is often the most challenging step. High-purity material is essential.[13]

-

Method: Slow evaporation is a common starting point. Dissolve the compound in a suitable solvent (e.g., ethyl acetate, acetone) to near saturation and allow the solvent to evaporate over several days in a loosely capped vial.

-

Screening: If slow evaporation fails, screen other techniques like vapor diffusion or cooling crystallization with various solvent systems.

-

-

Crystal Selection and Mounting: Select a well-formed, single crystal (0.1-0.3 mm) under a microscope and mount it on a goniometer head.[14]

-

Data Collection:

-

Instrument: A single-crystal X-ray diffractometer.

-

X-ray Source: Typically Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.[14]

-

Temperature: Data is collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, resulting in higher quality data.

-

-

Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding an atomic model.

Data Interpretation: Expected Structural Features

-

Confirmation of Connectivity: The resulting 3D model will explicitly show the 1, 2, 4-substitution pattern on the phenyl ring and the attachment of the cyanocyclopropyl group.

-

Intermolecular Interactions: Boronic acids frequently form hydrogen-bonded dimers or trimers in the solid state through their -B(OH)₂ groups. The crystal structure will reveal this packing arrangement, providing insight into the compound's solid-state behavior.

-

Bond Lengths and Angles: Will confirm expected geometries, such as the trigonal planar boron atom and the strained bond angles of the cyclopropyl ring.

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on the convergence of evidence from several orthogonal analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula. FTIR spectroscopy provides a quick confirmation of essential functional groups. A comprehensive suite of 1D and 2D NMR experiments maps the atomic connectivity with high confidence. Finally, single-crystal X-ray crystallography delivers an unambiguous, three-dimensional confirmation of the structure. By following this rigorous, self-validating workflow, researchers and drug development professionals can proceed with absolute certainty in the identity and purity of this valuable chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. sciex.com [sciex.com]

- 3. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 4. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. Boron NMR [chem.ch.huji.ac.il]

- 11. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid

Introduction: The Structural Significance of 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid

This compound is a multifaceted molecule of interest in medicinal chemistry and organic synthesis. Its utility stems from the unique combination of three key functional groups:

-

A Phenylboronic Acid: This moiety is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.

-

A Fluorine Substituent: The presence of fluorine can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Its position ortho to the boronic acid influences the acidity and reactivity of the boron center.

-

A Cyanocyclopropyl Group: This strained, three-membered ring acts as a rigid scaffold and a bioisostere for other chemical groups. The cyano (nitrile) group adds polarity and potential for hydrogen bonding.

Accurate structural confirmation is paramount, and NMR spectroscopy is the most powerful tool for this purpose. Understanding the expected ¹H and ¹³C NMR spectra is crucial for verifying synthesis, assessing purity, and studying intermolecular interactions.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex due to spin-spin coupling between protons (¹H-¹H) and through-bond coupling to the fluorine atom (¹H-¹⁹F). The analysis is best approached by considering the distinct regions of the molecule. The following predictions are based on a standard deuterated solvent like DMSO-d₆ or CDCl₃. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale & Notes |

| Aromatic Protons | The fluorine and boronic acid groups are ortho to each other, creating a complex splitting pattern for the three aromatic protons. | |||

| H-3 | 7.20 - 7.40 | ddd (doublet of doublet of doublets) | ³JH3-H4 ≈ 8.5 Hz, ⁴JH3-F ≈ 5.0 Hz, ⁴JH3-H6 ≈ 2.5 Hz | This proton is ortho to the boronic acid and meta to the fluorine. The primary splitting will be from the adjacent H-4. |

| H-4 | 7.50 - 7.70 | td (triplet of doublets) | ³JH4-H3 ≈ 8.5 Hz, ³JH4-F ≈ 9.0 Hz, ⁵JH4-H6 ≈ 0.5 Hz | This proton is ortho to the fluorine, resulting in a large ³J coupling. It appears as a triplet due to similar coupling constants to H-3 and fluorine, further split by a small coupling to H-6. |

| H-6 | 7.80 - 8.00 | dd (doublet of doublets) | ⁵JH6-F ≈ 2.0 Hz, ⁴JH6-H3 ≈ 2.5 Hz | This proton is ortho to the cyanocyclopropyl group and meta to the fluorine. It is expected to be the most downfield aromatic proton due to the deshielding effects of the adjacent substituents. |

| Cyclopropyl Protons | The two sets of diastereotopic methylene protons on the cyclopropyl ring will exhibit complex splitting due to geminal and cis/trans vicinal couplings. | |||

| -CH₂- (cis to CN) | 1.40 - 1.60 | m (multiplet) | These protons are shielded relative to the trans protons. | |

| -CH₂- (trans to CN) | 1.70 - 1.90 | m (multiplet) | These protons are deshielded by the anisotropic effect of the cyano group. | |

| Boronic Acid Proton | ||||

| B(OH)₂ | 8.00 - 8.50 | br s (broad singlet) | The chemical shift of the boronic acid protons is highly dependent on solvent, concentration, and water content. It is often observed as a broad signal that exchanges with D₂O. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will be characterized by distinct signals for each carbon environment. A key feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus (JCF). The magnitude of this coupling is dependent on the number of bonds separating the carbon and fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to ¹⁹F) | Predicted Coupling Constant (JCF, Hz) | Rationale & Notes |

| Aromatic Carbons | ||||

| C1 (C-B) | 130 - 135 | d (doublet) | ²JCF ≈ 15-25 Hz | The ipso-carbon attached to boron is difficult to observe due to quadrupolar relaxation but will show coupling to the ortho fluorine. |

| C2 (C-F) | 160 - 165 | d (doublet) | ¹JCF ≈ 240-260 Hz | The carbon directly bonded to fluorine exhibits a very large one-bond coupling constant and is significantly deshielded.[1][2] |

| C3 | 115 - 120 | d (doublet) | ²JCF ≈ 20-25 Hz | This carbon is ortho to the fluorine and will show a significant two-bond coupling.[2] |

| C4 | 135 - 140 | d (doublet) | ³JCF ≈ 7-9 Hz | This carbon is meta to the fluorine, resulting in a smaller three-bond coupling constant.[2] |

| C5 (C-Cyclopropyl) | 140 - 145 | d (doublet) | ⁴JCF ≈ 3-4 Hz | This carbon is para to the fluorine and will exhibit a small four-bond coupling. |

| C6 | 128 - 133 | d (doublet) | ⁵JCF < 1 Hz | The five-bond coupling is typically very small or unresolved. |

| Cyclopropyl Carbons | ||||

| Quaternary C | 20 - 25 | s (singlet) | The quaternary carbon of the cyclopropyl ring attached to the phenyl ring and the cyano group. | |

| -CH₂- | 15 - 20 | s (singlet) | The two methylene carbons of the cyclopropyl ring are expected to be chemically equivalent. | |

| Cyano Carbon | ||||

| -CN | 118 - 122 | s (singlet) | The nitrile carbon appears in a characteristic region of the spectrum. |

Experimental Protocol: NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental workflow is recommended.

dot

Caption: Recommended workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean vial. DMSO-d₆ is often preferred for boronic acids as it can help solubilize the compound and sharpen the B(OH)₂ signal.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Tune and match the NMR probe for the ¹H, ¹³C, and ¹⁹F nuclei to ensure maximum sensitivity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

To confirm the B(OH)₂ peak, a D₂O exchange experiment can be performed. Add a drop of D₂O, shake the tube, and re-acquire the spectrum; the B(OH)₂ signal should disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

-

A wider spectral width may be needed to capture all signals, especially the C-F carbon at the downfield end.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Carefully phase correct the spectra.

-

Apply baseline correction.

-

Reference the ¹H spectrum to the residual solvent peak or internal TMS. Reference the ¹³C spectrum accordingly.

-

Integrate the ¹H signals and analyze the multiplicities and coupling constants.

-

Mechanistic Insights from Coupling Constants

The spin-spin coupling constants (J-values) provide invaluable information about the through-bond connectivity and geometry of the molecule.

-

¹H-¹H Couplings (JHH): In the aromatic ring, the magnitude of JHH is indicative of the relative positions of the protons. Ortho couplings (³J) are typically the largest (7-10 Hz), followed by meta couplings (⁴J) (2-3 Hz), and para couplings (⁵J) which are often close to 0 Hz.[3]

-

¹H-¹⁹F Couplings (JHF): The through-bond coupling between protons and fluorine is highly informative. The magnitude follows the trend: ³Jortho > ⁴Jmeta > ⁵Jpara.[3] This pattern is crucial for unambiguously assigning the aromatic protons.

-

¹³C-¹⁹F Couplings (JCF): The C-F coupling constants are exceptionally useful for assigning the carbon signals in the fluorinated ring. The one-bond coupling (¹JCF) is very large, typically >240 Hz.[1][2] The two-bond (²JCF) and three-bond (³JCF) couplings are also significant and diagnostic.[2][4]

dot

Caption: Diagram illustrating key C-F and H-F J-coupling relationships.

Conclusion

This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging established principles of chemical shifts, substituent effects, and spin-spin coupling, researchers can confidently interpret experimental data to verify the structure and purity of this important synthetic building block. The provided protocols and theoretical data serve as a robust reference for anyone working with this or structurally related compounds in the fields of chemical synthesis and drug discovery.

References

An In-depth Technical Guide to 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities depend heavily on the availability of sophisticated, highly functionalized building blocks. 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid, a specialized arylboronic acid, represents such a critical reagent. Its unique trifecta of structural motifs—a strained cyanocyclopropyl ring, an electron-withdrawing fluorine atom, and a versatile boronic acid group—positions it as a valuable intermediate for constructing complex molecules with finely tuned pharmacological profiles. This guide provides a comprehensive technical overview of its properties, a robust protocol for its synthesis, its applications in medicinal chemistry, and essential safety considerations.

The boronic acid moiety is renowned for its pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The strategic incorporation of a fluorine atom can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity. Furthermore, the cyanocyclopropyl group is a privileged scaffold in medicinal chemistry, recognized for its ability to impart rigidity and unique electronic properties, often serving as a key pharmacophore in various therapeutic agents. This combination of features makes this compound a compound of significant interest to researchers dedicated to pushing the boundaries of pharmaceutical science.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key data for this compound are summarized below.

| Property | Value |

| CAS Number | 1429910-40-7 |

| Molecular Formula | C₁₀H₉BFNO₂ |

| Molecular Weight | 205.00 g/mol |

| Appearance | Expected to be an off-white to white solid |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and THF; sparingly soluble in water |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended to be stored under an inert atmosphere (e.g., Argon) to prevent degradation. |

Structural Characterization: The identity and purity of this compound are typically confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are used to confirm the molecular structure, providing information on the proton and carbon environments, the presence of fluorine, and the boron center, respectively.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the exact mass and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the nitrile (C≡N) stretch and the B-O and O-H bonds of the boronic acid.

Synthesis and Mechanism

Proposed Synthetic Workflow

discovery and first reported synthesis of 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid

Locating the Origin

My initial move involves intensive Google searches to pinpoint the exact discovery and initial synthesis of 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid. I'm prioritizing the identification of relevant patents to establish a clear historical context for this compound.

Unveiling Synthesis Details

I'm now diving into the specifics of the synthesis, aiming to reconstruct the original procedures. Beyond the initial discovery, I'm seeking detailed reaction conditions, purification methods, and any reported biological activities. My focus is on understanding the chemical transformations that make this synthesis interesting. With all the info, I will generate a step-by-step guide.

Exploring the Discovery Timeline

I'm starting by meticulously researching the initial discovery and synthesis of this compound. My primary target is pinpointing the first patents or publications that detailed this compound. I'm focusing on the historical context and the initial synthesis methods described.

Analyzing Initial Search Results

I'm initially disappointed. The broad search terms haven't pinpointed the specific compound's origin. The results are too general, spanning medicinal chemistry and drug discovery without focusing on the compound's specific synthesis. I'll need to refine the search.

Adjusting Search Parameters

I'm now revising my search strategy. The initial broad approach failed to pinpoint the specific synthesis route for the target compound. It appears the molecule is likely an intermediate. I will now try narrowing the focus, searching for papers detailing the synthesis of known Cathepsin K inhibitors containing similar structural elements to zero in on relevant literature.

Examining Search Results

My latest searches haven't turned up a direct publication or patent for the specific compound, "this compound." The findings remain broad, emphasizing boronic acids as drug development components and the synthesis of different structures. I need to refine my search terms further.

Expanding Search Scope

My current approach is evolving. While the direct hunt for the boronic acid's synthesis yielded little, the "cyanocyclopropyl" element's links to Cathepsin K inhibitors sparks a new direction. I'm now focusing on synthesizing drugs containing the key moiety. The boronic acid's synthesis will likely appear within those descriptions. It's a common strategy to detail intermediate syntheses as part of the drug development narrative.

Narrowing the Focus

The direct search didn't yield the synthesis, and broader searches continue to be general. However, "cyanocyclopropyl" and Cathepsin K inhibitors appear together frequently. I'm shifting to focus on drug synthesis containing the "5-(1-Cyanocyclopropyl)-2-fluorophenyl" moiety. I expect the boronic acid's synthesis will be detailed as a key intermediate in the more complex drug synthesis publications or patents.

An In-depth Technical Guide to the Spectroscopic Characterization (IR, MS) of 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the essential spectroscopic techniques for the structural elucidation and characterization of 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid, a compound of interest in medicinal chemistry and drug development. We will delve into the practical and theoretical aspects of Infrared (IR) Spectroscopy and Mass Spectrometry (MS), offering not just procedural steps, but the scientific rationale that underpins a robust analytical workflow.

Introduction

This compound is a multifaceted molecule featuring a boronic acid moiety, a nitrile group, a cyclopropyl ring, and a fluorinated phenyl ring. Each of these functional groups presents unique spectroscopic signatures that, when interpreted correctly, provide a comprehensive structural fingerprint of the molecule. The boronic acid group, in particular, is a key pharmacophore in many therapeutic agents, making its unambiguous identification and characterization crucial. This guide is structured to provide a logical and in-depth workflow for the spectroscopic analysis of this compound, ensuring both scientific rigor and practical applicability.

Part 1: Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Theoretical Framework: Expected Vibrational Modes

The IR spectrum of this compound is predicted to be rich with information due to its diverse functional groups. The key vibrational modes to anticipate are:

-

O-H Stretching: The boronic acid functional group, -B(OH)₂, will exhibit a broad absorption band characteristic of hydrogen-bonded hydroxyl groups.

-

C≡N Stretching: The nitrile group will display a sharp, intense absorption in a region with few other interfering peaks, making it a highly diagnostic feature.

-

B-O Stretching: The boron-oxygen single bonds will have characteristic stretching vibrations.

-

Aromatic C-H and C=C Stretching: The phenyl ring will show several absorptions corresponding to C-H stretching and ring C=C stretching.

-

C-F Stretching: The carbon-fluorine bond will have a characteristic absorption in the fingerprint region.

-

Cyclopropyl C-H Stretching: The C-H bonds of the cyclopropyl ring will have a characteristic stretching frequency.

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

For a solid sample like this compound, ATR-FT-IR is the preferred method due to its minimal sample preparation and high-quality data acquisition.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged and the ATR crystal (typically diamond or germanium) is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum, yielding the final absorbance or transmittance spectrum.

Data Interpretation: A Guided Analysis of the Expected Spectrum

The following table summarizes the expected characteristic IR absorption bands for this compound, with interpretations grounded in established spectroscopic principles.[1][2]

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Expected Intensity | Notes |

| Boronic Acid (-B(OH)₂) | O-H Stretch | 3500 - 3200 | Broad, Strong | The broadness is due to intermolecular hydrogen bonding.[1][2] |

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2240 | Sharp, Medium-Strong | This is a highly diagnostic peak for the presence of the nitrile group.[3] |

| Boronic Acid (-B(OH)₂) | B-O Stretch | 1380 - 1310 | Strong | Asymmetric stretching of the B-O bonds. |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium, Multiple Bands | Characteristic of the phenyl ring. |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak | Stretching of the sp² C-H bonds on the phenyl ring. |

| Cyclopropyl | C-H Stretch | ~3100 | Medium to Weak | The C-H bonds in the cyclopropyl ring have a slightly higher stretching frequency than typical alkane C-H bonds. |

| C-F Bond | C-F Stretch | 1250 - 1000 | Strong | This absorption falls in the complex fingerprint region. |

Diagram of the IR Analysis Workflow:

References

Stability of the Cyanocyclopropyl Group Under Acidic and Basic Conditions: An In-depth Technical Guide

Introduction: The Rise of the Cyanocyclopropyl Moiety in Modern Drug Discovery

The cyanocyclopropyl group, a compact and functionally dense motif, has emerged as a valuable building block in contemporary medicinal chemistry. Its unique stereoelectronic properties, stemming from the inherent strain of the three-membered ring and the electron-withdrawing nature of the nitrile, offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic profiles of drug candidates. The cyclopropyl ring can act as a conformationally restricted bioisostere for larger, more flexible groups, often leading to enhanced binding affinity and metabolic stability[1][2]. The nitrile moiety, a versatile functional group, can participate in key hydrogen bonding interactions and serves as a precursor for other functionalities.

This guide provides an in-depth technical analysis of the chemical stability of the cyanocyclopropyl group under acidic and basic conditions, a critical consideration for drug development professionals. Understanding the potential degradation pathways and kinetics is paramount for formulation development, shelf-life prediction, and ensuring the overall quality and safety of active pharmaceutical ingredients (APIs).

Core Stability Profile: A Tale of Two Moieties

The stability of the cyanocyclopropyl group is a nuanced interplay between the reactivity of the nitrile (cyano) group and the integrity of the cyclopropane ring. While often considered a robust scaffold, specific conditions can lead to degradation. The primary mode of degradation is the hydrolysis of the nitrile group, a well-established reaction in organic chemistry. The stability of the cyclopropane ring itself is generally high, but it can be susceptible to ring-opening under certain harsh acidic conditions, particularly if the structure can support the formation of a stable carbocation.

Stability Under Acidic Conditions

Under acidic conditions, the principal degradation pathway for the cyanocyclopropyl group is the hydrolysis of the nitrile to either an amide or a carboxylic acid. This reaction is typically catalyzed by strong acids and often requires elevated temperatures to proceed at a significant rate[3][4][5][6].

Mechanism of Acid-Catalyzed Nitrile Hydrolysis:

The acid-catalyzed hydrolysis of a nitrile proceeds in two main stages:

-

Conversion to an Amide: The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon. Subsequent proton transfers lead to the formation of an imidic acid, which tautomerizes to the more stable amide intermediate[5][6].

-

Hydrolysis of the Amide: The resulting amide can then undergo further acid-catalyzed hydrolysis to yield a carboxylic acid and an ammonium ion[5][6]. In the context of the cyanocyclopropyl group, this would result in the formation of cyclopropanecarboxamide and subsequently cyclopropanecarboxylic acid.

Diagram: Acid-Catalyzed Hydrolysis of the Cyanocyclopropyl Group

Caption: Mechanism of acid-catalyzed hydrolysis of a cyanocyclopropyl group.

Stability of the Cyclopropane Ring under Acidic Conditions:

The cyclopropane ring is generally stable under many acidic conditions. However, strong acids can catalyze its ring-opening, especially if a carbocation can be formed and stabilized by adjacent groups[7]. The electron-withdrawing nature of the cyano group would likely destabilize a carbocation on the adjacent carbon, thus making acid-catalyzed ring-opening of the cyanocyclopropyl group less favorable compared to cyclopropyl groups attached to electron-donating moieties.

Stability Under Basic Conditions

Under basic conditions, the cyanocyclopropyl group is also susceptible to hydrolysis of the nitrile function. The reaction typically requires heating with an aqueous base, such as sodium hydroxide[3][4][5][6].

Mechanism of Base-Catalyzed Nitrile Hydrolysis:

The base-catalyzed hydrolysis of a nitrile also proceeds via an amide intermediate:

-

Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming a negatively charged intermediate.

-

Protonation and Tautomerization: The intermediate is protonated by water to form an imidic acid, which then tautomerizes to the corresponding amide.

-

Amide Hydrolysis: The amide can be further hydrolyzed under basic conditions to a carboxylate salt and ammonia. Acidic workup is then required to obtain the free carboxylic acid[5][6].

Diagram: Base-Catalyzed Hydrolysis of the Cyanocyclopropyl Group

Caption: Mechanism of base-catalyzed hydrolysis of a cyanocyclopropyl group.

Stability of the Cyclopropane Ring under Basic Conditions:

The cyclopropane ring is generally very stable under basic conditions and is not prone to ring-opening reactions.

Case Study: Forced Degradation of Nirmatrelvir

A pertinent example illustrating the stability of a complex molecule containing a cyanocyclopropyl moiety is the forced degradation of Nirmatrelvir, the active component in PAXLOVID®. Studies have shown that under hydrolytic stress conditions, both acidic and basic, Nirmatrelvir undergoes degradation[8][9][10]. The primary degradation pathways involve the hydrolysis of the nitrile group and a trifluoroacetamide moiety. Importantly, the core structure, which includes a complex bicyclic system derived from a cyclopropane, remains largely intact under these conditions, highlighting the general stability of the cyclopropyl ring system[8][11].

Under acidic and basic conditions, two main degradation products were identified, corresponding to the hydrolysis of the nitrile to a carboxylic acid and the hydrolysis of the trifluoroacetamide to an amine. A third degradation product, resulting from the hydrolysis of the nitrile to an amide, was observed only under basic conditions[8]. These findings are consistent with the general mechanisms of nitrile hydrolysis.

Table 1: Summary of Nirmatrelvir Degradation under Forced Hydrolytic Conditions

| Stress Condition | Degradation Observed | Primary Degradation Products |

| 1N HCl (60°C) | Yes (~15.5%)[9] | Carboxylic acid (from nitrile), Amine (from trifluoroacetamide)[8] |

| 1N NaOH (60°C) | Yes (~14.5%)[9] | Carboxylic acid (from nitrile), Amide (from nitrile), Amine (from trifluoroacetamide)[8] |

| Water (60°C) | Minimal[9] | - |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of a cyanocyclopropyl-containing compound, a forced degradation study is essential. These studies, mandated by regulatory agencies like the International Conference on Harmonisation (ICH), are designed to identify potential degradation products and establish the intrinsic stability of the drug substance[2].

General Protocol for Forced Degradation Study

A typical forced degradation study involves subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability testing conditions.

1. Preparation of Stock Solutions:

-

Prepare a stock solution of the cyanocyclopropyl-containing compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 0.1 N to 1 N HCl) and heat at a controlled temperature (e.g., 60-80°C) for a specified period.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 0.1 N to 1 N NaOH) and heat at a controlled temperature (e.g., 60-80°C) for a specified period.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water and heat at a controlled temperature (e.g., 60-80°C) for a specified period.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.

-

Photolytic Degradation: Expose the stock solution (and solid sample) to UV and visible light in a photostability chamber.

-

Thermal Degradation: Expose the solid drug substance to dry heat at a high temperature (e.g., 105°C).

3. Sample Analysis:

-

At various time points, withdraw aliquots from the stressed samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

-

Quantify the amount of the parent compound remaining and identify and quantify any degradation products formed.

Diagram: Experimental Workflow for Forced Degradation Study

Caption: General workflow for a forced degradation study.

Conclusion and Field-Proven Insights

The cyanocyclopropyl group is a valuable asset in drug discovery, generally imparting favorable properties, including metabolic stability. Its chemical stability is primarily dictated by the reactivity of the nitrile group, which can undergo hydrolysis under both acidic and basic conditions, typically requiring elevated temperatures. The cyclopropane ring itself is robust, particularly under basic conditions, and its susceptibility to acid-catalyzed ring-opening is diminished by the electron-withdrawing nature of the adjacent cyano group.

For drug development professionals, a thorough understanding of these stability characteristics is crucial. Forced degradation studies are an indispensable tool to proactively identify potential liabilities and to develop stable formulations. The insights gained from such studies, as exemplified by the case of Nirmatrelvir, allow for a data-driven approach to formulation design and the establishment of appropriate storage conditions, ultimately ensuring the delivery of a safe and efficacious drug product to patients.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. Unequal Behaviour between Hydrolysable Functions of Nirmatrelvir under Stress Conditions: Structural and Theoretical Approaches in Support of Preformulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

- 10. Tailoring two white chromatographic platforms for simultaneous estimation of ritonavir-boosted nirmatrelvir in their novel pills: degradation, validation, and environmental impact studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling of 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic Acid for Advanced Synthesis

Introduction: Navigating the Challenges of a Unique Boronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide focuses on a particularly valuable yet challenging building block: 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid . This reagent is of significant interest to researchers in drug discovery and materials science due to the unique combination of a strained, functionalized cyclopropyl ring and a fluorine-substituted aromatic core—motifs known to impart desirable pharmacokinetic and physicochemical properties.

However, the very features that make this boronic acid attractive also present distinct synthetic hurdles. The presence of an ortho-fluoro substituent to the boronic acid group significantly increases the rate of base-promoted protodeboronation, a common decomposition pathway for organoboron reagents.[2] This premature cleavage of the C-B bond can drastically reduce coupling yields. Furthermore, the cyanocyclopropyl group, while often enhancing metabolic stability in final compounds, can be sensitive to certain reaction conditions.

This document provides a detailed guide for researchers, scientists, and drug development professionals on effectively utilizing this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic considerations that inform protocol selection, present two robust protocols—one for rapid, room-temperature coupling and another employing a more traditional thermal approach—and provide the necessary technical insights for successful implementation.

Mechanistic Insights: The Rationale Behind Protocol Design

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[3] The critical step for a substrate like this compound is the transmetalation, where the organic moiety is transferred from boron to the palladium catalyst. For this to occur efficiently, the rate of transmetalation must significantly outpace the rate of protodeboronation.

The ortho-fluoro substituent has a strong electron-withdrawing inductive effect, which increases the Lewis acidity of the boron center. While this can accelerate the desired transmetalation step, it also renders the boronic acid more susceptible to attack by hydroxide or other bases, leading to cleavage of the carbon-boron bond.[4] Therefore, the choice of catalyst, ligand, base, and solvent is critical to favor the productive coupling pathway.

Our recommended protocols are designed around this central challenge. Protocol 1 leverages a highly active palladium precatalyst system that facilitates rapid coupling at or near room temperature, minimizing the time the boronic acid is exposed to basic conditions and thus mitigating the risk of decomposition.[5][6] Protocol 2 employs a more conventional and widely accessible catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), under thermal conditions, which can be effective for a broad range of coupling partners.[7][8]

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Rapid Coupling of Unstable Boronic Acids at Room Temperature

This protocol is adapted from methodologies developed for the fast Suzuki-Miyaura coupling of unstable polyfluorophenyl and heteroaryl boronic acids.[5][6] The key to this approach is the use of a highly active palladium precatalyst that generates the catalytically active Pd(0) species almost instantaneously under mild conditions, ensuring the coupling reaction outpaces the decomposition of the boronic acid.

Reagents and Materials

| Reagent/Material | Supplier | Grade | Notes |

| This compound | Various | ≥95% | Store under inert gas, refrigerated. |

| Aryl or Heteroaryl Halide (Br, Cl) | Various | Synthesis Grade | Ensure dryness and purity. |

| (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (RuPhos Palladacycle) or similar advanced precatalyst | Various | Catalyst Grade | Handle under inert atmosphere. |

| Potassium Phosphate Tribasic (K₃PO₄) | Various | Reagent Grade | Prepare a 0.5 M aqueous solution and degas thoroughly. |

| Tetrahydrofuran (THF) | Various | Anhydrous | Degas thoroughly before use. |

| Deionized Water | In-house | High Purity | Degas thoroughly before use. |

| Inert Gas (Argon or Nitrogen) | Gas Supplier | High Purity | |

| Reaction Vessel (e.g., Schlenk tube) | Glassware Supplier | - | Must be oven-dried and cooled under an inert atmosphere. |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv) and this compound (1.2–1.5 equiv).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., RuPhos Palladacycle, 1–3 mol%).

-

Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed anhydrous THF (to achieve a concentration of ~0.2 M with respect to the limiting reagent) via syringe.

-

Base Addition: Add the degassed 0.5 M aqueous K₃PO₄ solution (4.0 equiv) via syringe. The ratio of THF to aqueous base solution should be approximately 1:2.

-

Reaction: Stir the biphasic mixture vigorously at room temperature (or gently warm to 40 °C if the reaction is sluggish) for 30 minutes to 2 hours.

-

Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS, or GC-MS) until the consumption of the limiting starting material is observed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Traditional Thermal Coupling with Pd(dppf)Cl₂

This protocol utilizes a more conventional, yet highly effective and robust catalyst system. It is suitable for a wide range of aryl and heteroaryl bromides and iodides and is often successful where other catalysts may fail. The elevated temperature helps to drive the reaction to completion, though it may increase the risk of boronic acid decomposition if reaction times are prolonged.

Reagents and Materials

| Reagent/Material | Supplier | Grade | Notes |

| This compound | Various | ≥95% | Store under inert gas, refrigerated. |

| Aryl or Heteroaryl Halide (Br, I) | Various | Synthesis Grade | Ensure dryness and purity. |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) | Various | Catalyst Grade | Handle under inert atmosphere. |

| Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | Various | Anhydrous | Use a finely powdered form. Dry in an oven before use. |

| 1,4-Dioxane or Toluene/Water Mixture | Various | Anhydrous | Degas thoroughly before use. |

| Inert Gas (Argon or Nitrogen) | Gas Supplier | High Purity | |

| Reaction Vessel (e.g., Schlenk tube or microwave vial) | Glassware Supplier | - | Must be oven-dried and cooled under an inert atmosphere. |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried reaction vessel with a magnetic stir bar, add this compound (1.2 equiv), the aryl or heteroaryl halide (1.0 equiv), and the base (Cs₂CO₃ or K₂CO₃, 2.0–3.0 equiv).

-

Catalyst Addition: Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (2–5 mol%).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe to achieve a final concentration of 0.1–0.2 M with respect to the aryl halide.

-

Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting crude material by flash column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram outlines the general laboratory workflow for performing the Suzuki-Miyaura coupling reaction as described in the protocols.

Caption: General laboratory workflow for the Suzuki-Miyaura coupling protocol.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle all reagents and solvents in a well-ventilated fume hood.

-

Boronic Acids: Boronic acids can be irritating to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact.

-

Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid creating dust.

-

Solvents: Anhydrous solvents like THF and 1,4-dioxane are flammable and can form peroxides. Use from freshly opened containers or after appropriate purification and store under an inert atmosphere.

-

Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive and/or irritants. Handle with care to avoid contact with skin and eyes.

-

Waste Disposal: Dispose of all chemical waste, including solvents and palladium-containing residues, according to institutional and local regulations.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing complex molecules. The key to success lies in understanding and mitigating the inherent instability of the substrate, primarily through the rapid and efficient execution of the transmetalation step. The choice between a modern, highly active precatalyst for room-temperature coupling and a robust, traditional catalyst under thermal conditions will depend on the specific coupling partner, available resources, and desired reaction parameters. By following the detailed protocols and considering the mechanistic principles outlined in this guide, researchers can confidently and effectively incorporate this valuable building block into their synthetic programs.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

Application Notes and Protocols for Cross-Coupling Reactions with 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid

Introduction: Navigating the Reactivity of a Unique Building Block

5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid is a structurally novel building block with significant potential in the synthesis of complex molecules for pharmaceutical and materials science applications. Its unique substitution pattern, featuring a sterically demanding and electron-withdrawing 1-cyanocyclopropyl group and an ortho-fluoro substituent, presents both opportunities and challenges in cross-coupling reactions. The electron-deficient nature of the aromatic ring can influence the rates of key steps in the catalytic cycle, such as transmetalation, while the ortho-fluoro group can impact catalyst coordination. Furthermore, the cyclopropyl moiety, while often desirable for its conformational rigidity and metabolic stability, can be prone to decomposition under harsh reaction conditions.[1] The cyano group, a versatile functional handle, also requires careful consideration of its stability and potential for catalyst inhibition.

This guide provides a comprehensive overview of reaction conditions for various palladium- and copper-catalyzed cross-coupling reactions utilizing this specialized boronic acid. The protocols and recommendations herein are based on established principles of organometallic chemistry and are designed to serve as robust starting points for methods development and optimization.

Key Considerations for this compound

The electronic and steric properties of this compound dictate a nuanced approach to catalyst and reagent selection.

-

Electron-Deficient Aryl System: The combined electron-withdrawing effects of the fluoro and cyanocyclopropyl groups render the arylboronic acid more electrophilic. This can have a profound impact on the transmetalation step in Suzuki-Miyaura and other cross-coupling reactions.[2][3]

-

Ortho-Fluoro Substituent: The fluorine atom at the ortho position can influence the oxidative addition step in palladium-catalyzed cycles and may participate in catalyst coordination. Its presence can also increase the acidity of the boronic acid.

-

Steric Hindrance: The 1-cyanocyclopropyl group presents considerable steric bulk around the boronic acid moiety, which can hinder the approach of the metallic catalyst. The selection of appropriate ligands is crucial to overcome this steric impediment.

-

Functional Group Stability: The cyclopropyl and cyano functionalities are generally stable but can be susceptible to degradation or unwanted side reactions under overly harsh conditions, particularly with strong bases or high temperatures.[4] Protodeboronation, the loss of the boronic acid group, is a potential side reaction that needs to be minimized.[5]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. For an electron-deficient and sterically hindered substrate such as this compound, careful optimization of the catalyst system and base is paramount.

Recommended Suzuki-Miyaura Protocol

This protocol is a general starting point for the coupling of this compound with a variety of aryl and heteroaryl halides.

Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Recommendation | Rationale |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%) | Readily available and effective Pd(II) and Pd(0) sources. |

| Ligand | Buchwald-type phosphine ligands (e.g., SPhos, XPhos, RuPhos) (2-6 mol%) | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination, and can overcome steric hindrance.[6] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.) | Mild inorganic bases are recommended to minimize protodeboronation of the electron-deficient boronic acid.[4] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂O (typically 10:1 to 5:1 ratio) | Aprotic solvents with a small amount of water are generally effective. |

| Temperature | 80-110 °C | Sufficient to drive the reaction to completion without significant decomposition. |

Experimental Protocol

-

To an oven-dried Schlenk tube, add this compound (1.2 equiv.), the aryl/heteroaryl halide (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Add the base (e.g., K₃PO₄, 2.5 equiv.).

-

Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.

-

Place the reaction in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds between aryl halides and amines. The ortho-fluoro substituent on the boronic acid starting material, which would be incorporated into the aryl halide partner for this reaction, can influence the reactivity.

Recommended Buchwald-Hartwig Protocol

This protocol provides a starting point for the amination of an aryl halide derived from this compound.

Table 2: Recommended Reaction Conditions for Buchwald-Hartwig Amination

| Component | Recommendation | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂ (1-3 mol%) | Common and effective palladium sources. |

| Ligand | Josiphos-type or Buchwald-type ligands (e.g., BrettPhos, RuPhos) (2-6 mol%) | These ligands are known to be effective for C-N bond formation, even with challenging substrates.[7] |

| Base | NaOtBu, LiHMDS, K₃PO₄ (1.5-2.5 equiv.) | A strong, non-nucleophilic base is typically required. The choice may depend on the amine coupling partner.[7] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are preferred. |

| Temperature | 80-120 °C | Elevated temperatures are often necessary to drive the reaction. |

Experimental Protocol

-

In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the ligand (e.g., BrettPhos, 3 mol%) to an oven-dried reaction vessel.

-

Add the base (e.g., NaOtBu, 2.0 equiv.).

-

Add the anhydrous, degassed solvent (e.g., toluene).

-

Seal the vessel and heat to the desired temperature with vigorous stirring.

-

Monitor the reaction by an appropriate method (TLC, LC-MS).

-

After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify by column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes. Both copper-catalyzed and copper-free conditions can be employed.

Recommended Sonogashira Protocol

Table 3: Recommended Reaction Conditions for Sonogashira Coupling

| Component | Recommendation | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1-5 mol%) | Standard and reliable catalysts for Sonogashira couplings.[8] |

| Copper Co-catalyst | CuI (1-10 mol%) | Often used to facilitate the reaction, though copper-free conditions are also possible.[8] |

| Base | Et₃N, DIPEA (2-5 equiv.) | An amine base is typically used, which can also act as a solvent. |

| Solvent | THF, DMF, or neat amine base | Aprotic polar solvents are suitable. |

| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. |

Experimental Protocol

-

To a reaction flask, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).

-

Evacuate and backfill with an inert gas.

-

Add the solvent (e.g., THF) and the amine base (e.g., Et₃N).

-

Add the terminal alkyne (1.5 equiv.) and stir the reaction at the desired temperature.

-

Monitor the reaction until completion.

-

Work-up by filtering off the ammonium salts, concentrating the filtrate, and purifying by chromatography.

Chan-Lam Coupling: C-N and C-O Bond Formation

The Chan-Lam coupling offers a complementary, copper-catalyzed approach for the formation of C-N and C-O bonds, often under milder conditions than palladium-catalyzed methods.[9][10]

Recommended Chan-Lam Protocol

Table 4: Recommended Reaction Conditions for Chan-Lam Coupling

| Component | Recommendation | Rationale |

| Copper Catalyst | Cu(OAc)₂, CuI (10-20 mol% or stoichiometric) | Common copper sources for Chan-Lam reactions.[9] |

| Ligand | Pyridine, Phenanthroline (optional, but can improve yields) | N-donor ligands can accelerate the reaction. |

| Base | K₂CO₃, Et₃N, or none (can be base-free) | The reaction can often proceed without a strong base. |

| Solvent | CH₂Cl₂, CH₃CN, MeOH | A variety of polar solvents can be used. |

| Atmosphere | Air (oxygen is often the oxidant) | The reaction is typically run open to the air. |

| Temperature | Room Temperature to 60 °C | Mild temperatures are usually sufficient. |

Experimental Protocol

-

To a flask open to the air, add this compound (1.0 equiv.), the amine or alcohol (1.2 equiv.), and the copper catalyst (e.g., Cu(OAc)₂, 20 mol%).

-

Add the solvent (e.g., CH₂Cl₂) and a ligand if desired (e.g., pyridine, 2 equiv.).

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite, concentrate, and purify by chromatography.

Heck Reaction: Arylation of Alkenes

The Heck reaction allows for the coupling of aryl halides with alkenes. An oxidative Heck-type reaction using the boronic acid directly is also a possibility.[11][12]

Recommended Heck Protocol (from corresponding aryl halide)

Table 5: Recommended Reaction Conditions for Heck Reaction

| Component | Recommendation | Rationale |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ (2-5 mol%) | Standard palladium precursors for the Heck reaction.[13] |

| Ligand | PPh₃, P(o-tol)₃ (4-10 mol%) | Phosphine ligands are commonly used to stabilize the palladium catalyst. |

| Base | Et₃N, K₂CO₃ (1.5-2.5 equiv.) | An inorganic or organic base is required to neutralize the HX generated. |

| Solvent | DMF, DMAc, CH₃CN | Polar aprotic solvents are generally preferred. |

| Temperature | 80-140 °C | Higher temperatures are often necessary for the Heck reaction. |

Experimental Protocol

-

Combine the aryl halide (1.0 equiv.), alkene (1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), ligand (e.g., PPh₃, 6 mol%), and base (e.g., Et₃N, 2.0 equiv.) in a reaction vessel.

-

Add the solvent (e.g., DMF).

-

Seal the vessel and heat to the desired temperature.

-

Monitor the reaction for the formation of the product.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, concentrate, and purify.

Troubleshooting and Optimization

-

Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the temperature, changing the ligand to a more electron-rich or bulkier one, or screening different bases and solvents. For Suzuki-Miyaura, ensuring the base is finely powdered and well-stirred can improve results.[4]

-

Protodeboronation: If significant protodeboronation of the boronic acid is observed, switch to a milder base (e.g., K₂CO₃ or KF) and use anhydrous conditions.[4]

-

Side Reactions: The formation of homocoupled products can sometimes be an issue. Lowering the catalyst loading or changing the ligand may help to suppress this side reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel chemical entities. While its unique electronic and steric properties require careful consideration in the design of cross-coupling reactions, the use of appropriate catalysts, ligands, and reaction conditions can lead to high yields of the desired products. The protocols outlined in this application note provide a solid foundation for researchers to successfully employ this reagent in a variety of synthetic transformations.

References

- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scholarship.claremont.edu [scholarship.claremont.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

The Strategic Integration of 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic Acid in Modern Medicinal Chemistry